

# Denibulin Pharmacokinetic and Trial Overview

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Denibulin Hydrochloride

CAS No.: 779356-64-8

Cat. No.: S548141

Get Quote

The following table summarizes the key findings from the Phase I, first-in-human study of denibulin in patients with advanced solid tumors [1]:

Parameter	Description / Value
Drug Name	Denibulin (as denibulin HCl; MN-029) [1] [2]
Drug Class	Vascular Disrupting Agent (VDA), small molecule tubulin-binding agent [1] [2]
Mechanism of Action	Binds to tubulin, reversibly inhibiting microtubule assembly in tumor vascular endothelial cells. This disrupts the cytoskeleton, causing vascular leakage, occlusion, and shutdown of blood flow, leading to tumor necrosis [1] [2] [3].
Study Design	Phase I, dose-escalation trial in patients with advanced solid tumors [1].
Dosing	Intravenous (IV) infusion every 3 weeks; doses ranged from <b>4.0 mg/m<sup>2</sup> to 225 mg/m<sup>2</sup></b> [1].
Maximum Tolerated Dose (MTD)	<b>180 mg/m<sup>2</sup></b> [1].
Dose-Limiting Toxicities (DLTs)	Transient ischemic attack and grade 3 transaminitis (liver enzyme elevation) at 225 mg/m <sup>2</sup> [1].

Parameter	Description / Value
<b>Most Common Adverse Events</b>	Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1].

| **Key PK Findings** | - **Cmax** and **AUC** showed dose-related increases.

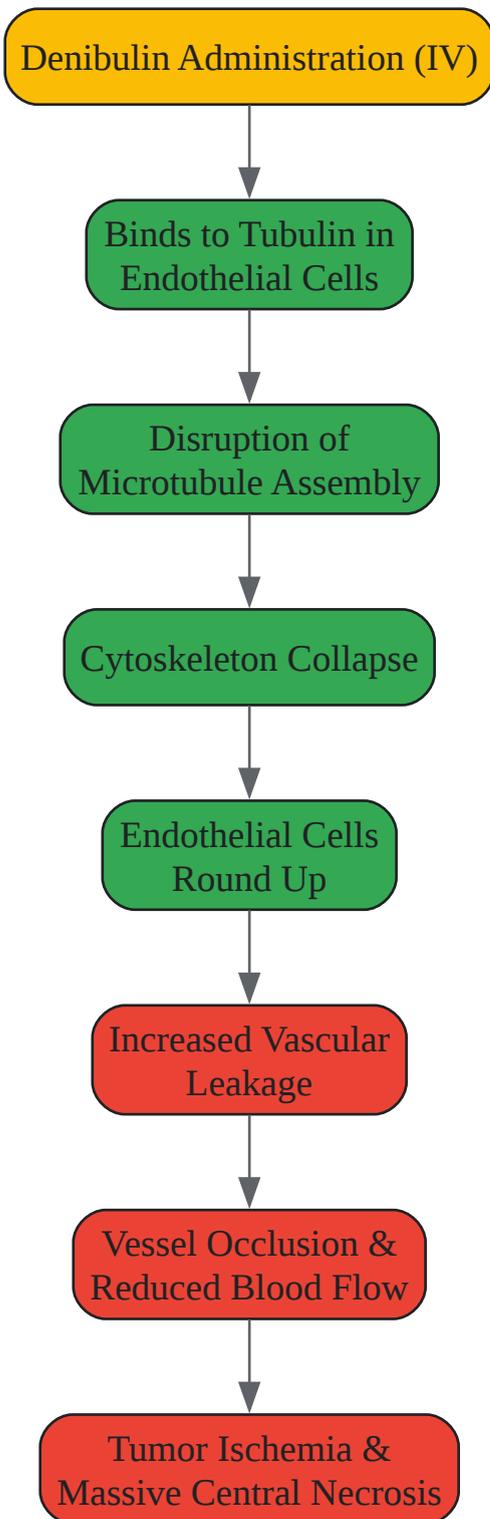
- **Substantial inter-subject variability** was observed [1]. | | **Reported PK Parameters** | Specific numerical values for volume of distribution, half-life, clearance, protein binding, and route of elimination are **not available** in the published literature [1] [2]. | | **Anti-tumor Activity** | No objective responses; five patients had stable disease for  $\geq 6$  months [1]. |

## Mechanism of Action and Experimental Assessment

Denibulin is a vascular-disrupting agent (VDA) that selectively targets the established vasculature of tumors. Its mechanism and the primary method for confirming its biological activity in clinical trials are outlined below.

### Denibulin Mechanism of Action

The diagram below illustrates the mechanism of action of tubulin-binding VDAs like denibulin [1] [3]:



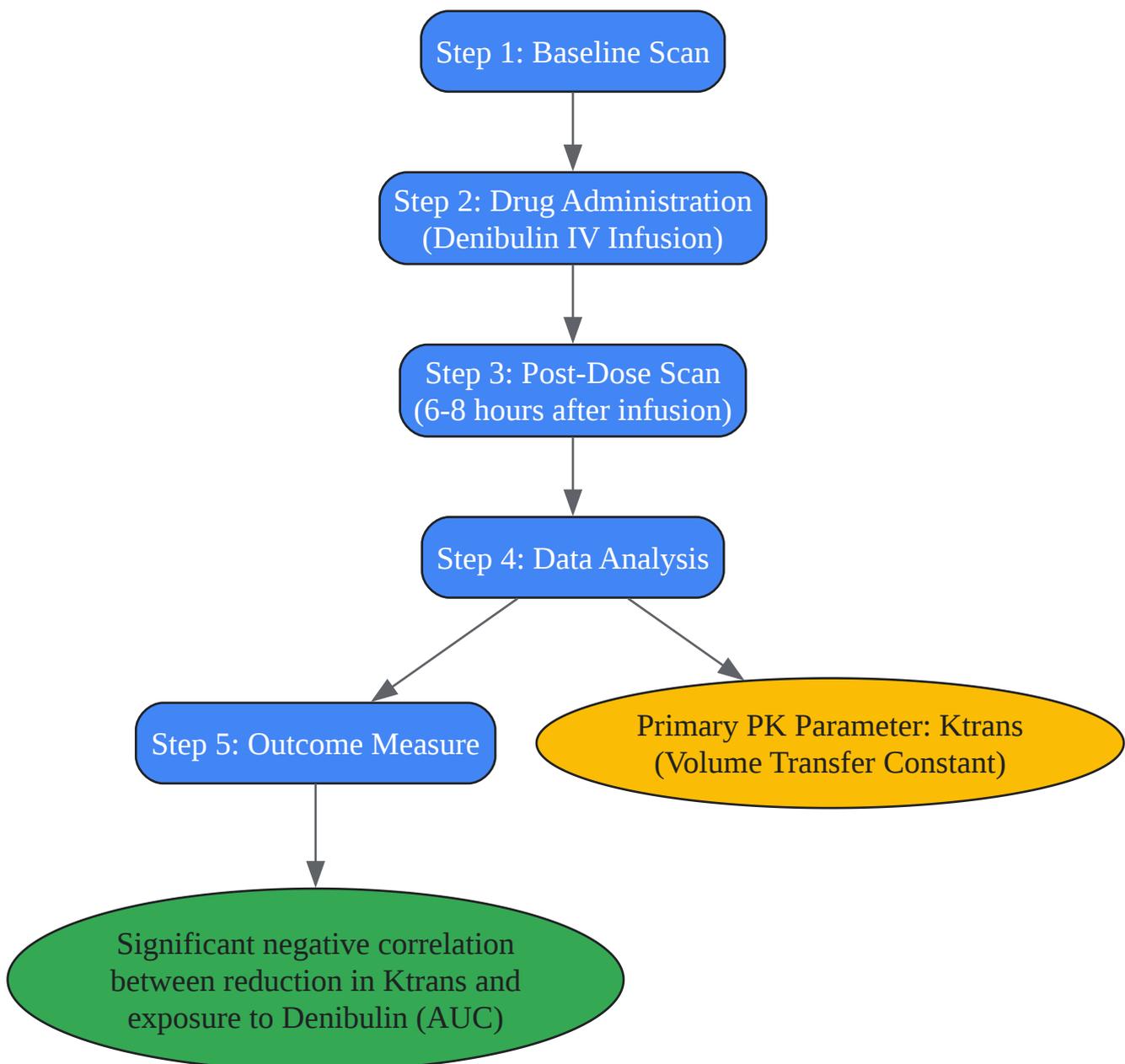
[Click to download full resolution via product page](#)

## Protocol: Assessing Vascular Effects with DCE-MRI

The anti-vascular effect of denibulin was evaluated acutely using **Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)**. This protocol measures changes in tumor perfusion and permeability [1] [4].

**1. Purpose** To provide a non-invasive, quantitative biomarker of denibulin's pharmacodynamic effect by measuring the reduction in tumor blood flow following drug administration [1] [4].

**2. Experimental Workflow** The key steps for implementing DCE-MRI in a clinical trial of a VDA are as follows [4]:



Click to download full resolution via product page

### 3. Key Parameter: Ktrans

- **What it is:** Ktrans is the **volume transfer constant** between blood plasma and the extravascular extracellular space (EES).
- **Interpretation:** It is a composite parameter influenced by both **blood flow** and vascular **permeability**. A decrease in Ktrans after VDA administration indicates a successful reduction in tumor perfusion [4].
- **Finding for Denibulin:** The Phase I study found a **significant linear correlation** between the reduction in Ktrans and the systemic exposure to denibulin (measured by AUC), demonstrating a clear dose-dependent vascular effect [1].

## Research Application and Notes

- **Use of DCE-MRI:** DCE-MRI is a critical tool for **proof-of-mechanism** in early-stage clinical trials of VDAs and anti-angiogenic agents. It can detect a pharmacodynamic response (reduced blood flow) within hours or days, long before changes in tumor size are apparent, thus serving as an early biomarker of drug activity [4].
- **Combination Therapy Rationale:** VDAs like denibulin are often investigated in combination with other agents. They primarily cause necrosis in the central core of tumors but leave a viable rim of cells at the periphery. Therefore, a key strategy is to combine VDAs with other therapies such as chemotherapy, radiotherapy, anti-angiogenic agents (e.g., bevacizumab), or immunotherapy to target the remaining cancer cells and improve overall efficacy [5] [3].

## Knowledge Gaps and Future Directions

The available data on denibulin is from a single Phase I trial published in 2011, and its development status beyond this point is unclear [1]. A major gap is the lack of detailed pharmacokinetic parameters. Future research would require more comprehensive PK studies to fully characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for optimal dosing regimen design.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. A phase I study of MN-029 (denibulin), a novel vascular ... [pubmed.ncbi.nlm.nih.gov]
2. Denibulin: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Non-Invasive Evaluation of Acute Effects of Tubulin Binding ... [pmc.ncbi.nlm.nih.gov]
4. Perfusion MRI and Other Perfusion Imaging Techniques for ... [xtalks.com]
5. The development and use of vascular targeted therapy in ... [sciencedirect.com]

To cite this document: Smolecule. [Denibulin Pharmacokinetic and Trial Overview]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548141#denibulin-pharmacokinetic-parameters>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)